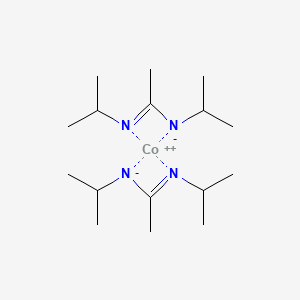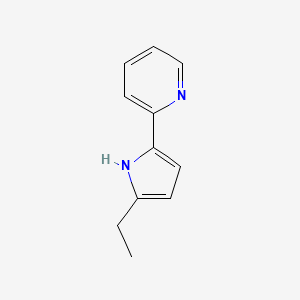
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine (2,6-DPPMP) is a synthetic small molecule compound that has been studied for its potential applications in scientific research. It has been studied for its ability to bind to and modulate the activity of various proteins, including those involved in the regulation of cell growth and proliferation. In recent years, the use of 2,6-DPPMP in lab experiments has become increasingly popular due to its ability to bind to a wide range of proteins and its low toxicity.
Mécanisme D'action
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has been shown to bind to a wide range of proteins, including those involved in the regulation of cell growth and proliferation. It binds to these proteins through a process known as allosteric modulation, which involves the binding of the compound to a specific site on the protein and the subsequent alteration of the protein's conformation and activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various proteins, including those involved in the regulation of cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory and anti-tumorigenic effects in various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and has low toxicity. Additionally, it has been shown to bind to a wide range of proteins and modulate their activity. However, it is important to note that this compound has not been tested in vivo and its effects on humans are not yet known.
Orientations Futures
There are several potential future directions for the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine in scientific research. One potential direction is the use of this compound to study the effects of various drugs on the activity of proteins involved in the regulation of cell growth and proliferation. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or anti-tumorigenic agent. Finally, further research could be conducted to investigate the effects of this compound on humans in vivo.
Méthodes De Synthèse
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine is synthesized through a multi-step process that involves the condensation of 4-methoxyphenylacetonitrile and 2,6-diphenylpyrimidine. This reaction is then followed by the addition of propyl bromide, which is then reduced with sodium borohydride to form the desired compound. The entire synthesis process is typically carried out in an inert atmosphere and can be completed in a few hours.
Applications De Recherche Scientifique
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has been studied extensively for its potential applications in scientific research. It has been used to study the structure and function of various proteins, such as those involved in the regulation of cell growth and proliferation. Additionally, it has been used to study the effects of various drugs on the activity of these proteins.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenyl-5-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-3-10-23-24(19-11-6-4-7-12-19)27-26(21-13-8-5-9-14-21)28-25(23)20-15-17-22(29-2)18-16-20/h4-9,11-18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIIAAQENYABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)


![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)







![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)